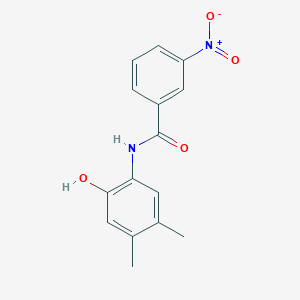![molecular formula C14H22N2O4 B3923022 (5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol](/img/structure/B3923022.png)
(5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol
Vue d'ensemble
Description
(5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol involves its binding to the benzodiazepine site on GABA-A receptors. This binding enhances the activity of GABA, an inhibitory neurotransmitter, resulting in increased neuronal inhibition and decreased excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased GABAergic neurotransmission, decreased neuronal excitability, and anxiolytic and sedative effects. This compound has also been shown to reduce alcohol intake in animal models of alcohol use disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol in lab experiments is its selectivity for GABA-A receptors. This allows for more specific manipulation of GABAergic neurotransmission compared to other compounds that may have off-target effects. However, a limitation of using this compound is its potential for non-specific binding to other proteins, which could affect the interpretation of experimental results.
Orientations Futures
For research on (5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol include further characterization of its pharmacological properties, including its effects on different subtypes of GABA-A receptors. This compound could also be studied for its potential use in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Additionally, research could focus on developing more selective compounds that target specific subtypes of GABA-A receptors.
Applications De Recherche Scientifique
(5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol has been studied for its potential use as a pharmacological tool in scientific research. It has been shown to have activity as a positive allosteric modulator of GABA-A receptors, which are important targets for drugs used to treat anxiety, insomnia, and epilepsy. This compound has also been studied for its potential use in the treatment of alcohol use disorder.
Propriétés
IUPAC Name |
1-[4-[[5-(hydroxymethyl)furan-2-yl]methyl]-1,4-diazepan-1-yl]-2-methoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-19-11-14(18)16-6-2-5-15(7-8-16)9-12-3-4-13(10-17)20-12/h3-4,17H,2,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQBFRLBEJMLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCN(CC1)CC2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B3922945.png)
amino]-3-oxopropyl}benzamide](/img/structure/B3922965.png)
![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3922973.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B3922977.png)
![8-{[benzyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3922982.png)
![2-ethyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B3922994.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2-methylcyclohexyl)acetamide]](/img/structure/B3923002.png)
![(8R*,9aS*)-8-hydroxy-2-[3-(1H-imidazol-1-yl)propyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3923005.png)
![[(2S,4R)-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-(dimethylamino)pyrrolidin-2-yl]methanol](/img/structure/B3923033.png)
![5-(2-nitrophenyl)-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B3923040.png)
![(2R)-2-amino-N-cyclopropyl-N-[4-(methylthio)benzyl]-2-phenylacetamide hydrochloride](/img/structure/B3923042.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3923046.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923053.png)